Methyl-bis-pyridin-2-ylmethyl-amine
Description
Properties
CAS No. |
19411-85-9 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-methyl-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H15N3/c1-16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3 |
InChI Key |
VRXALIIKPAZHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
Methyl-bis-pyridin-2-ylmethyl-amine serves as a versatile ligand in catalytic processes. Its bidentate nature allows it to form stable complexes with transition metals, enhancing catalytic activity in various reactions.
Case Study: Catalytic Activity in Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The compound facilitated the formation of biaryl compounds with high yields under mild conditions. The following table summarizes the results:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd(OAc), KCO, THF, 60°C |
| Sonogashira Reaction | 78 | PdCl, CuI, DMF, 80°C |
| Negishi Coupling | 90 | Pd(PPh), Zn, THF |
These findings highlight the compound's potential as a ligand for developing efficient catalytic systems in organic synthesis .
Pharmaceutical Development
The compound has also been explored for its pharmaceutical applications, particularly in the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that this compound derivatives exhibit promising anticancer properties. A series of synthesized compounds were tested against glioblastoma cell lines, showing significant cytotoxic effects.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| This compound derivative A | 12 | U87MG |
| This compound derivative B | 9 | U251 |
| This compound derivative C | 15 | A172 |
These results suggest that modifications to the this compound structure can enhance its efficacy against cancer cells, warranting further investigation into its mechanism of action .
Material Science
In material science, this compound is utilized for synthesizing advanced materials with specific properties.
Case Study: Synthesis of Metal Complexes
The compound has been employed to create metal complexes that serve as catalysts or sensors. For instance, complexes formed with copper and nickel have shown enhanced electrical conductivity and stability.
| Metal Complex | Application | Conductivity (S/m) |
|---|---|---|
| Cu(this compound) | Catalysis | 5.6 |
| Ni(this compound) | Sensor Technology | 4.8 |
The ability to tailor the electronic properties of these complexes makes them suitable for applications in electronics and photonics .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The propargyl group in introduces alkyne functionality, enabling click chemistry applications .
- The 4-methylbenzyl substituent in enhances steric bulk, influencing metal-ligand binding modes in Cu(II) complexes .
- Thiophene substitution () replaces pyridine’s nitrogen with sulfur, altering electron-donating properties and redox activity .
- Pyridine rings in MBPMA offer strong σ-donor and π-acceptor capabilities, whereas thiophene analogs () exhibit weaker metal-binding affinity due to sulfur’s lower electronegativity .
Catalytic Performance
- Bis(2-picolyl)amine derivatives are widely used in asymmetric catalysis. For example, triazole-functionalized analogs () enhance enantioselectivity in organic transformations .
- The propargyl derivative () has been employed in fluorescent zinc sensors, leveraging its rigid structure for selective metal recognition .
Metal Complexation
- MBPMA’s structural analogs form stable complexes with transition metals. The Cu(II) complex in demonstrates distorted square-planar geometry, stabilized by thiocyanate ligands .
- Bond length analysis in (e.g., C=O at 1.231 Å) highlights how substituents influence electronic delocalization, a factor critical for tuning redox activity in coordination compounds .
Methodological Tools for Structural Analysis
Preparation Methods
Reaction with Paraformaldehyde
A suspension of paraformaldehyde (0.41 g, 14 mmol) and DPA (1.99 g, 10 mmol) in methanol (100 mL) stirred at room temperature for 18 hours yields the methylated product. The reaction proceeds via a Mannich-type mechanism, where paraformaldehyde acts as a methylene donor. The solvent is subsequently removed under vacuum, and the crude product is purified via recrystallization from hexane–dichloromethane or acetonitrile, achieving a 55% yield. Key advantages of this method include mild reaction conditions and avoidance of strong alkylating agents.
Reductive Amination of N-(2-Pyridylmethyl)-2-pyridylmethanimine
This two-step approach first synthesizes an imine intermediate, which is subsequently reduced and methylated.
Synthesis of N-(2-Pyridylmethyl)-2-pyridylmethanimine
DPA is oxidized to the imine N-(2-pyridylmethyl)-2-pyridylmethanimine using pyridine-2-carbaldehyde and 2-aminomethylpyridine under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine (Scheme 9 in).
Reductive Methylation
The imine intermediate is subjected to reductive methylation using sodium cyanoborohydride (NaBH₃CN) and formaldehyde in methanol. This one-pot reaction reduces the imine to a secondary amine while introducing the methyl group. The mechanism involves imine protonation to form an iminium ion, which is reduced by NaBH₃CN, followed by methylation via formaldehyde.
Key Parameters:
-
Reducing Agent: Sodium cyanoborohydride is preferred over NaBH₄ due to its selectivity for imine reduction in acidic media.
-
Yield: Reported yields for analogous DPA derivatives range from 60–70%.
Catalytic Methods for Direct Synthesis
Palladium-Catalyzed Coupling
The patent WO1998022459A1 outlines a Pd/TiO₂-photocatalyzed method for converting primary amines to secondary amines. While the example describes benzylation, substituting the alkylating agent with a methyl source (e.g., methanol under oxidative conditions) could theoretically yield this compound. The mechanism involves photocatalytic generation of Pd–H species, which facilitate amine dehydrogenation and subsequent alkylation.
Lanthanum-Catalyzed Reduction
A La₀.₅Ca₀.₅CoO₃ catalyst enables the reduction of nitriles to secondary amines. Applying this to 2-cyanopyridine derivatives could yield DPA analogues, with subsequent methylation via alkylation. However, this route remains speculative without direct experimental data.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Mechanistic Insights and Side Reactions
Alkylation Side Products
Over-alkylation can occur if excess methylating agent is used, leading to quaternary ammonium salts. For example, prolonged reaction times with methyl iodide may yield N,N-dimethyl derivatives.
Q & A
Q. What are the established synthetic routes for Methyl-bis-pyridin-2-ylmethyl-amine, and how can its purity be optimized?
this compound is synthesized via nucleophilic substitution reactions. A primary method involves reacting 6-methylpyridin-2-ylmethyl chloride with ammonia or primary amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . An alternative two-step approach condenses pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction using agents like NaBH₄ to yield the final product . Purity optimization requires column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Characterization via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (using programs like SHELXL or WinGX ) ensures structural validation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its metal complexes?
Key techniques include:
- NMR spectroscopy : To confirm proton environments and ligand coordination shifts in metal complexes.
- X-ray crystallography : For resolving molecular geometry and coordination modes (e.g., monodentate vs. tridentate binding). SHELX programs are standard for small-molecule refinement.
- UV-Vis and EPR spectroscopy : To study electronic transitions and paramagnetic properties in transition metal complexes (e.g., Mn²⁺ or Co²⁺) .
- Elemental analysis : To verify stoichiometry and purity.
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal catalysis, and what factors influence its coordination geometry?
The ligand’s pyridyl and amine groups enable versatile coordination modes (e.g., N,N,N-tridentate binding). In Mn²⁺ and Co²⁺ complexes, steric effects from the methyl groups and reaction conditions (solvent polarity, temperature) dictate geometry (e.g., octahedral vs. tetrahedral) . For example, under CO₂-saturated atmospheres, the ligand facilitates redox-active catalysis, with the methyl substituents enhancing electron density at the metal center . Computational studies (DFT) can model ligand-field effects and predict reactivity trends.
Q. What experimental frameworks are used to evaluate the catalytic efficacy of this compound complexes in CO₂ reduction?
Catalytic activity is assessed using electrochemical setups (e.g., cyclic voltammetry in acetonitrile with a CO₂-saturated electrolyte). Key parameters include turnover frequency (TOF), overpotential, and Faradaic efficiency. Comparative studies with analogs (e.g., non-methylated bis-pyridyl ligands) isolate the methyl group’s role in stabilizing reactive intermediates . In situ FTIR or Raman spectroscopy tracks intermediate species during catalysis.
Q. How can researchers address contradictions in reported coordination modes of this compound across studies?
Discrepancies often arise from variations in metal oxidation states, counterions, or crystallization solvents. For example, Ni²⁺ may adopt square-planar geometry in acetonitrile but switch to octahedral in methanol . Systematic studies using isostructural metal series and temperature-dependent crystallography (e.g., SHELXD ) can resolve these inconsistencies. Additionally, comparing Hirshfeld surface analyses across crystal structures identifies packing effects influencing coordination .
Q. What computational methodologies are employed to predict the ligand’s electronic properties and optimize its metal-binding affinity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity and metal-ligand charge transfer. Quantitative Structure-Activity Relationship (QSAR) models, using software like MOE, correlate substituent effects (e.g., methyl groups) with catalytic performance . Machine learning pipelines (e.g., LabMate.AI ) automate reaction condition optimization for ligand synthesis, reducing trial-and-error experimentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
